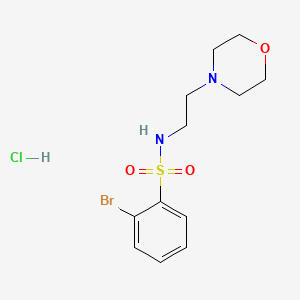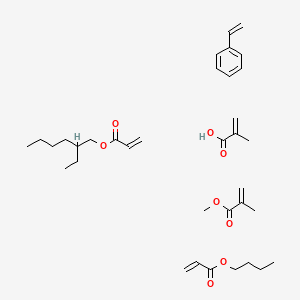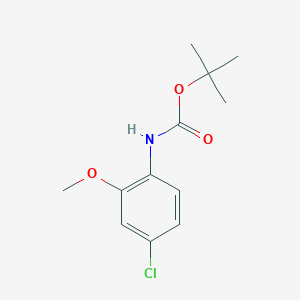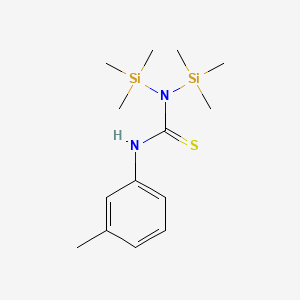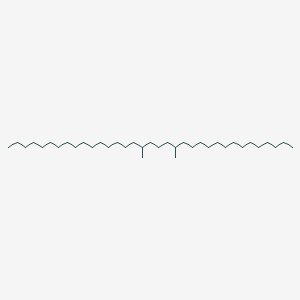
15,19-Dimethylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15,19-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 . It is a branched alkane, specifically a dimethyl derivative of pentatriacontane. This compound is notable for its presence in the cuticular hydrocarbons of certain insects, where it plays a role in chemical communication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15,19-Dimethylpentatriacontane typically involves the use of long-chain alkanes as starting materials. One common method is the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene, followed by hydrogenation to yield the desired alkane. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale hydrogenation processes and fractional distillation to isolate the compound from mixtures of hydrocarbons.
Analyse Chemischer Reaktionen
Types of Reactions: 15,19-Dimethylpentatriacontane primarily undergoes oxidation and substitution reactions. Due to its saturated nature, it is relatively inert but can be oxidized under harsh conditions to form alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as or are used.
Substitution: Halogenation reactions can occur with reagents like or under UV light.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
15,19-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of long-chain hydrocarbons.
Biology: Plays a role in the study of insect pheromones and chemical communication.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and low reactivity.
Wirkmechanismus
The mechanism by which 15,19-Dimethylpentatriacontane exerts its effects is primarily through hydrophobic interactions . In biological systems, it interacts with lipid membranes and proteins, influencing their structure and function. Its role as a pheromone involves binding to specific receptors on the surface of insects, triggering behavioral responses.
Vergleich Mit ähnlichen Verbindungen
- 13,23-Dimethylpentatriacontane
- 11,21-Dimethylpentatriacontane
- 15,19,23-Trimethylheptatriacontane
Comparison: 15,19-Dimethylpentatriacontane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylpentatriacontanes, it has distinct melting and boiling points, as well as unique interactions with biological systems.
Eigenschaften
CAS-Nummer |
56987-86-1 |
|---|---|
Molekularformel |
C37H76 |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
15,19-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI-Schlüssel |
XDMQCULQPXRKOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


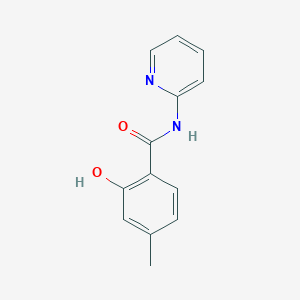



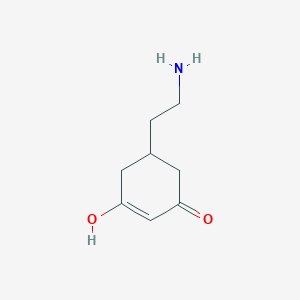
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
